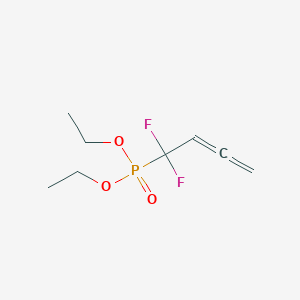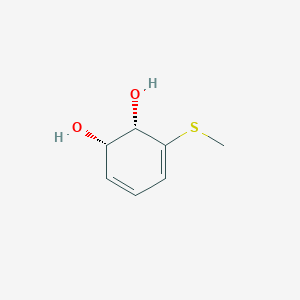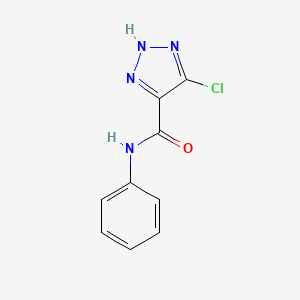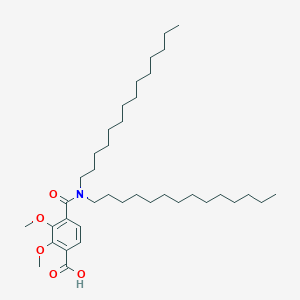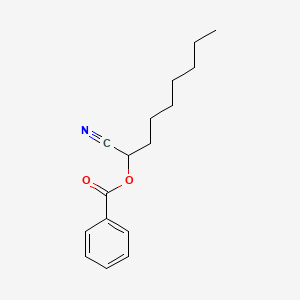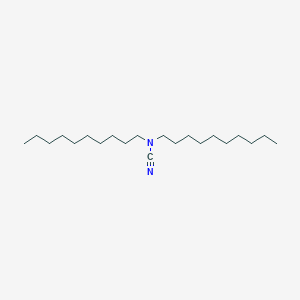
Didecylcyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didecylcyanamide is a chemical compound characterized by its unique structure, which includes two decyl groups attached to a central cyanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of didecylcyanamide typically involves the reaction of decylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2 C10H21NH2+ClCN→C10H21NHCN+NH4Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions
Didecylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyanamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitriles, primary amines, and substituted cyanamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Didecylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of didecylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying key proteins and enzymes.
類似化合物との比較
Similar Compounds
Didecyldimethylammonium chloride: A quaternary ammonium compound with similar antimicrobial properties.
Dicyanamide: An anion with two cyanide groups bound to a central nitrogen atom.
Uniqueness
Didecylcyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike didecyldimethylammonium chloride, which is primarily used as a disinfectant, this compound has broader applications in research and industry. Its ability to undergo various chemical reactions also sets it apart from simpler cyanamide derivatives.
特性
CAS番号 |
113576-08-2 |
|---|---|
分子式 |
C21H42N2 |
分子量 |
322.6 g/mol |
IUPAC名 |
didecylcyanamide |
InChI |
InChI=1S/C21H42N2/c1-3-5-7-9-11-13-15-17-19-23(21-22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChIキー |
KJKPVJPQUOMUOS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


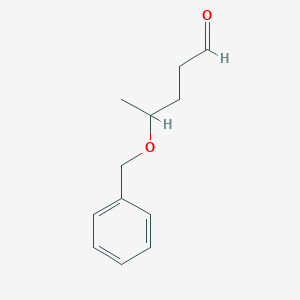
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
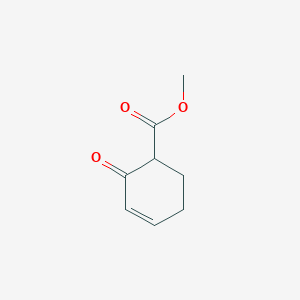
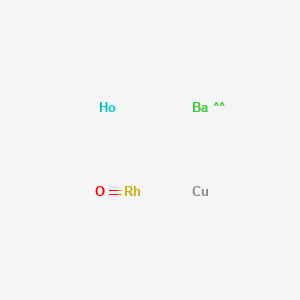
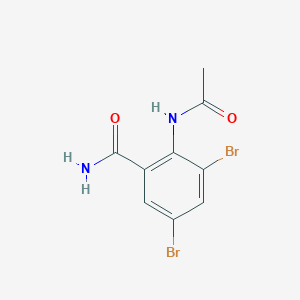
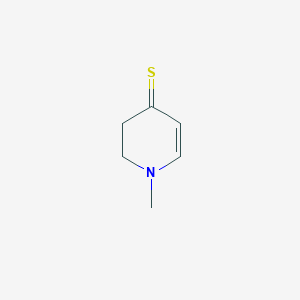
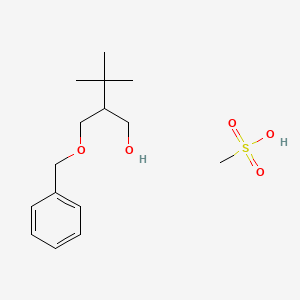
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
